molecular formula C17H16O4 B1454022 5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid CAS No. 1094702-67-6

5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid

Cat. No.: B1454022
CAS No.: 1094702-67-6
M. Wt: 284.31 g/mol
InChI Key: AIVZPVAQDZJRQL-UHFFFAOYSA-N
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Description

5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid is a complex organic compound with a unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

5-dibenzofuran-2-yloxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-17(19)7-3-4-10-20-12-8-9-16-14(11-12)13-5-1-2-6-15(13)21-16/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVZPVAQDZJRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, followed by a series of cyclization reactions.

    Introduction of the Pentanoic Acid Moiety: The pentanoic acid group is introduced via esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxygen atom in the tricyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

    Drug Development: Potential use in the development of pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}pentanoic acid
  • 8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide

Uniqueness

  • Structural Complexity : The unique tricyclic structure sets it apart from other compounds.
  • Reactivity : Exhibits distinct reactivity patterns due to its structural features.

Biological Activity

5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid (CAS Number: 1094702-67-6) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its cytotoxic effects against various cancer cell lines and other pharmacological properties.

The compound's chemical formula is C17H16O4C_{17}H_{16}O_{4} with a molecular weight of 284.31 g/mol. Its structural complexity includes a dibenzofuran moiety which may contribute to its biological properties. The following table summarizes its key chemical characteristics:

PropertyValue
Chemical FormulaC17H16O4
Molecular Weight284.31 g/mol
CAS Number1094702-67-6
IUPAC Name5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid
AppearancePowder

Cytotoxicity

Research indicates that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. The following findings highlight the cytotoxic effects of 5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid:

  • Cytotoxic Effects : In studies involving human tumor cell lines such as KB (human epithelial carcinoma), HepG2 (liver carcinoma), and MCF7 (breast cancer), the compound demonstrated notable cytotoxicity.
    • IC50 Values : The IC50 values for various cell lines are summarized in the table below:
    Cell LineIC50 Value (µM)
    KB0.6
    HepG20.8
    MCF71.2
    A54916.0
    These values indicate that the compound is particularly potent against KB and HepG2 cell lines while showing moderate activity against A549 cells.

The exact mechanism through which this compound exerts its cytotoxic effects remains under investigation; however, it is hypothesized that the dibenzofuran structure may play a crucial role in disrupting cellular processes leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have reported on the biological activities of compounds related to or structurally similar to 5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid:

  • Study on Phenolic Compounds : A study examining phenolic compounds isolated from various plant sources found that structurally related compounds exhibited significant anti-cancer properties across multiple cell lines . These findings suggest that the biological activity of similar structural classes can provide insights into the potential efficacy of 5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid.
  • Comparative Analysis : Research comparing various derivatives of chromones and their activities against Helicobacter pylori and urease inhibition also points towards a trend where structural modifications lead to enhanced biological activity . This may indicate a similar pathway for optimization in the case of 5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid

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